A Technical Guide to Dimethyl 4,4'-biphenyldicarboxylate (CAS: 792-74-5)
A Technical Guide to Dimethyl 4,4'-biphenyldicarboxylate (CAS: 792-74-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-biphenyldicarboxylate, also known as Biphenyl dimethyl dicarboxylate (B.D.D.), is a planar biphenyldicarboxylic acid ester with the CAS number 792-74-5.[1][2] This synthetic compound, derived from the medicinal plant Schizandra fructus, is primarily recognized for its hepatoprotective properties and is utilized in the treatment of chronic hepatitis and other forms of liver damage.[3][4][5] Its mechanism of action involves the modulation of key cellular signaling pathways, making it a compound of significant interest in drug development and biomedical research. This guide provides a comprehensive overview of its chemical properties, biological activities, experimental protocols, and safety information.
Chemical Identity and Physical Properties
Dimethyl 4,4'-biphenyldicarboxylate is a white to cream-colored crystalline powder.[1][6] It is insoluble in water but shows solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][7]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | methyl 4-(4-methoxycarbonylphenyl)benzoate[8] |
| CAS Number | 792-74-5[7][8][9] |
| Molecular Formula | C₁₆H₁₄O₄[1][8] |
| Molecular Weight | 270.28 g/mol [1][8] |
| Synonyms | Biphenyl dimethyl dicarboxylate, 4,4'-Dicarboxymethylbiphenyl, Dimethyl 4,4'-dibenzoate[1][10] |
| InChIKey | BKRIRZXWWALTPU-UHFFFAOYSA-N[8][9] |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC[8] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Physical Form | Crystalline solid / Fine faintly red crystals | [7][8] |
| Color | White to Off-White / Cream | [1][6] |
| Melting Point | 213-215 °C | [1] |
| Boiling Point | 373.4°C (rough estimate) | [1] |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | DMSO: ~0.25 mg/mL, DMF: ~1 mg/mL | [7][9] |
| Benzene & Chloroform (Slightly, Heated, Sonicated) | [1] | |
| Storage Temperature | -20°C (long-term) | [7][9] |
| Stability | ≥ 4 years at -20°C |[7][9] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of Dimethyl 4,4'-biphenyldicarboxylate.
Table 3: Spectroscopic Data
| Technique | Data Point | Value | Reference(s) |
|---|---|---|---|
| UV/Vis Spectroscopy | λmax | 280 nm | [7][9] |
| ¹H NMR (403 MHz, CDCl₃) | δ (ppm) | 8.13 (d, J = 8.7 Hz, 4H), 7.69 (d, J = 8.7 Hz, 4H), 3.95 (s, 6H) | [6] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | 166.79, 153.16, 144.34, 130.19, 129.68, 127.23, 124.20, 52.2 | [6] |
| Mass Spectrometry (EI) | m/z (%) | 270 (M+, 48), 239 (100) | [6] |
| Ionization Energy | IE (eV) | 9.15 ± 0.05 |[11] |
Biological Activity and Mechanism of Action
The primary therapeutic application of Dimethyl 4,4'-biphenyldicarboxylate is as a hepatoprotective agent. It has been shown to normalize elevated alanine aminotransferase (ALT) levels, a key indicator of liver damage.[1][2] The compound provides protective action against liver lesions induced by toxins such as carbon tetrachloride (CCl₄) in animal models.[8][12]
The key mechanism of action is its ability to stimulate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[1][7][9] At a concentration of 250 µg/ml in HepG2 cells, it induces the expression of interferon-α (IFN-α) stimulated genes, suggesting a potential anti-viral effect, particularly against the Hepatitis B virus (HBV).[7][9][13] Furthermore, it exhibits antioxidant properties by enhancing the hepatic mitochondrial glutathione redox status, which helps protect liver cells from oxidative stress.[12]
Key Applications
-
Drug Development: Used as a hepatoprotective agent in the treatment of chronic viral hepatitis and drug-induced liver injury.[1][9][14]
-
Research: Employed in studies of hepatic fibrosis and chronic hepatocellular damage.[1][15]
-
Chemical Synthesis: Serves as a starting reagent for the synthesis of other complex molecules, such as dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates.[1][2] It is also a valuable monomer for creating polymers with improved thermal and mechanical properties.[16]
-
Agrochemicals: Historically used in the preparation of insect growth regulators.[8]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the preparation of stock solutions for in vitro experiments.
Materials:
-
Dimethyl 4,4'-biphenyldicarboxylate (crystalline solid)[7]
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Inert gas (e.g., Argon or Nitrogen)[7]
-
Aqueous buffer or isotonic saline[7]
Procedure:
-
Weigh the desired amount of Dimethyl 4,4'-biphenyldicarboxylate solid.
-
Dissolve the solid in an appropriate volume of DMSO (to a concentration of ~0.25 mg/mL) or DMF (to ~1 mg/mL).[7][9] The solvent should be purged with an inert gas.[7]
-
For experiments requiring aqueous solutions, the organic stock solution can be diluted into the desired aqueous buffer or isotonic saline.[7]
-
Note: Due to the compound's limited stability in aqueous solutions, it is recommended not to store the aqueous solution for more than one day.[7] For long-term storage, aliquot the organic stock solution and store at -20°C for up to one month or -80°C for up to six months, protected from light.[4]
Protocol 2: Synthesis via Nickel-Catalyzed Reductive Coupling
This protocol describes the synthesis of Dimethyl 4,4'-biphenyldicarboxylate (referred to as H-H dimer) from a tosylated precursor, adapted from a procedure for biaryl dicarboxylates.[17]
Materials:
-
Methyl 4-(tosyloxy)benzoate (precursor, synthesized from methylparaben)
-
Anhydrous Dimethylformamide (DMF)
-
Manganese (Mn) powder
-
NiBr₂bipy catalyst
-
Trifluoroacetic acid
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate
-
Apparatus for flash chromatography
Procedure:
-
Charge a 25 mL Schlenk flask with a stir bar, anhydrous DMF (3 mL), and provide a protective inert atmosphere. Heat the reaction to 60°C.
-
Add Manganese (Mn) powder (1.1471 g, 0.209 mol) to the reaction, followed quickly by the NiBr₂bipy catalyst (0.3912 g, 0.001 mol) and trifluoroacetic acid (40 µL).
-
Slowly add Methyl 4-(tosyloxy)benzoate (1.000 g, 0.00326 mol) dissolved in 3 mL of anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at 60°C for 1 hour.
-
After 1 hour, acidify the reaction with 1M hydrochloric acid (20 mL).
-
Slowly add diethyl ether (50 mL) to the reaction mixture and extract three times with diethyl ether (50 mL x 3).
-
Wash the combined organic layers twice with D.I. water (50 mL) and once with brine (50 mL).
-
Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Purify the crude product via flash chromatography to yield Dimethyl 4,4'-biphenyldicarboxylate.[17]
Protocol 3: Recrystallization for Purification
This method is used to obtain high-purity crystals of the compound.[18]
Materials:
-
Crude Dimethyl 4,4'-biphenyldicarboxylate
-
Ethyl acetate
-
Heating mantle, condenser, and standard reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve approximately 300 mg of the crude compound in 20 mL of boiling ethyl acetate (boiling point ~77°C).
-
Reflux the solution for about 15 minutes.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool very slowly over a period of ~15 hours to room temperature.
-
After several hours, platelet-shaped colorless crystals will form.
-
Recover the purified crystals by filtration.[18]
Safety and Handling
Dimethyl 4,4'-biphenyldicarboxylate should be handled with care in a laboratory setting. It is classified as an irritant.
Table 4: GHS Hazard Information
| Code | Hazard Statement | Precautionary Codes |
|---|---|---|
| H315 | Causes skin irritation | P280, P302+P352, P332+P313 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P304+P340, P312 |
(Reference for Table 4:[19][20])
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[20] Use a NIOSH-approved respirator if dust is generated.[21]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Hygiene: Avoid ingestion and inhalation.[20] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] For long-term stability, store at -20°C.[7][9]
Conclusion
Dimethyl 4,4'-biphenyldicarboxylate is a well-characterized molecule with significant therapeutic potential as a hepatoprotective agent. Its ability to modulate the JAK/STAT pathway and exhibit antioxidant effects underscores its importance in the study and treatment of liver diseases. The availability of established synthesis and purification protocols facilitates its use in research and development. Proper adherence to safety and handling guidelines is essential when working with this compound.
References
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- 11. [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
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- 14. Biphenyl-dimethyl dicarboxylate in treating and preventing hepatitis due to drug poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
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- 17. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate [protocols.io]
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